A-674563 - 552325-73-2

A-674563

Catalog Number: EVT-257849
CAS Number: 552325-73-2
Molecular Formula: C22H22N4O
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-674563 is a small molecule that belongs to the class of allosteric AKT inhibitors. [, , , ] It is widely used in scientific research as a tool to investigate the role of AKT in various biological processes and disease models. [, , , ] A-674563 exhibits selectivity for AKT1, particularly compared to the pan-AKT inhibitor MK-2206. [, , ]

MK-2206

Relevance: MK-2206 is frequently compared to A-674563 in studies investigating the efficacy of AKT inhibition in various cancers. Studies have shown that A-674563 exhibits higher potency in inhibiting the growth of non-small cell lung cancer (NSCLC) cells compared to MK-2206. [, , ] This difference in efficacy is attributed to A-674563's selective inhibition of AKT1 and its off-target effects on CDK2, which may contribute to its superior antitumor activity in certain contexts. [, , ] Additionally, A-674563 demonstrates greater effectiveness in overcoming FLT3 ligand-induced drug resistance in FLT3-ITD positive AML compared to other FLT3 inhibitors, highlighting its potential therapeutic advantage. []

PHA-848125

Relevance: Research suggests that A-674563's off-target inhibition of CDK2 contributes to its enhanced efficacy compared to the pan-AKT inhibitor MK-2206. [] The similar effects of A-674563 and PHA-848125 on NSCLC cell viability support this hypothesis. [] The study observed that NSCLC cell lines with higher endogenous CDK2 and phosphorylated CDK2 (p-CDK2) expression showed increased sensitivity to A-674563 compared to MK-2206, further suggesting a link between CDK2 inhibition and A-674563's antitumor activity. []

CCT128930

Relevance: While A-674563 selectively inhibits AKT1, CCT128930 targets AKT2, highlighting the distinct roles of these AKT isoforms in various cellular processes. [] In glucocorticoid-resistant acute lymphoblastic leukemia (ALL) cells, CCT128930 demonstrates superior efficacy in restoring glucocorticoid sensitivity compared to A-674563. [] This difference arises from the specific involvement of AKT2 in mediating glucocorticoid resistance via the FoxO3a/Bim signaling pathway, making CCT128930 a more promising therapeutic target for reversing resistance in ALL. []

Akti1/2

Relevance: This compound is relevant because it targets both AKT isoforms that A-674563 and CCT128930 individually inhibit. [] Comparing its activity with the selective inhibitors helps understand the individual roles of AKT1 and AKT2 in specific contexts. For example, Akti1/2 effectively reverses glucocorticoid resistance in ALL cells, but its effects on hematopoiesis and liver function are less favorable compared to the more selective CCT128930. []

SB216763

Relevance: This compound helps elucidate the mechanism of action of mesenchymal stem cells (MSCs) in treating post-hepatectomy liver failure (PHLF). [] While A-674563 inhibits AKT, SB216763 targets a downstream component of the AKT signaling pathway. [] The study used both inhibitors to demonstrate that the AKT/GSK-3β/β-catenin pathway plays a crucial role in the therapeutic effects of MSC transplantation for PHLF. []

Classification and Source

A-674563 is classified as a kinase inhibitor, specifically targeting the AKT (Protein Kinase B) signaling pathway, which is crucial for cell growth, survival, and metabolism. The compound was identified during high-throughput screening aimed at discovering novel inhibitors of AKT and related kinases. Its structure is based on indazole derivatives, which have been shown to possess significant biological activity against various kinases .

Synthesis Analysis

The synthesis of A-674563 involves several key steps typically utilizing Stille coupling and Suzuki coupling methods. Initial synthetic routes may include the preparation of intermediates through reactions involving bromoindazoles and alkylboronic acids. For instance, a notable method involves the use of 2-bromo-6-methylnitrobenzene as a starting material for Suzuki coupling under palladium catalysis to introduce various substituents at the C7 position of the indazole ring .

The synthesis can be summarized as follows:

  1. Starting Materials: 2-bromo-6-methylnitrobenzene.
  2. Reagents: Alkylboronic acids, palladium catalysts (Pd(dba)2), and ligands (Q-phos).
  3. Conditions: Reactions are typically performed in solvents like THF at elevated temperatures.
  4. Final Steps: Reduction of nitro groups followed by purification to yield A-674563.
Molecular Structure Analysis

A-674563 features a complex molecular structure characterized by an indazole core linked to various substituents that enhance its biological activity. The compound's molecular formula is C15H15N5C_{15}H_{15}N_5, and its structure can be described as follows:

  • Indazole Ring: A bicyclic structure contributing to the compound's ability to interact with kinase active sites.
  • Substituents: Modifications at specific positions (e.g., C3 and C7) are crucial for its potency against AKT1.
  • Crystallography: Structural elucidation techniques such as X-ray crystallography provide insights into its three-dimensional conformation and confirm the arrangement of atoms within the molecule .
Chemical Reactions Analysis

A-674563 participates in various chemical reactions primarily involving kinase inhibition. Its mechanism includes competitive inhibition of ATP binding to AKT1, leading to downstream effects on cellular signaling pathways. The compound has been shown to modulate phosphorylation states of several proteins involved in cell cycle regulation and apoptosis . Notably:

  • Inhibition Mechanism: A-674563 competes with ATP for binding at the active site of AKT1.
  • Cellular Effects: Treatment with A-674563 results in altered phosphorylation levels of key substrates such as p-MDM2 and p-AS160.
Mechanism of Action

The mechanism of action for A-674563 involves:

  1. Binding Affinity: The compound binds to the ATP-binding pocket of AKT1, inhibiting its kinase activity.
  2. Regulation of Signaling Pathways: This inhibition leads to decreased phosphorylation of downstream targets involved in cell survival and proliferation.
  3. Effects on Cell Cycle: A-674563 has been observed to induce significant changes in cell cycle dynamics, particularly reducing cells in the G0/G1 phase while increasing progression into later phases .
Physical and Chemical Properties Analysis

A-674563 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 253.31 g/mol.
  • Solubility: Soluble in organic solvents such as DMSO but shows limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its bioavailability and efficacy as a therapeutic agent.

Applications

A-674563 has potential applications in various scientific fields:

  1. Cancer Research: As an AKT inhibitor, it is being explored for its ability to suppress tumor growth in various cancer models.
  2. Cell Biology Studies: Used to investigate the role of AKT signaling in cellular processes such as apoptosis and metabolism.
  3. Drug Development: Serves as a lead compound for developing more potent analogs targeting related kinases.
Molecular Pharmacology of A-674563

Kinase Inhibition Profile and Selectivity Analysis

A-674563 is characterized as a potent, ATP-competitive inhibitor with high specificity for AKT1 (protein kinase Bα). Biochemical assays reveal a Ki value of 11 nM for AKT1 inhibition, demonstrating >30-fold selectivity over protein kinase C (PKC) isoforms [4] [6]. Its kinase inhibition profile extends beyond AKT1, with significant activity against:

  • PKA (Ki = 16 nM)
  • CDK2 (Ki = 46 nM)
  • GSK-3β (Ki = 110 nM) [4] [9]

High-throughput kinome screening (456 human kinases) identifies additional off-targets, including CLK1/2/4 and DYRK1A/B, though with lower affinity (pKd 8.4–9.3) [7]. This selectivity profile stems from structural conservation in the catalytic domains of AGC family kinases, particularly the ATP-binding cleft. A-674563 exhibits modest selectivity among AKT isoforms, with preferential inhibition of AKT1 over AKT2/AKT3, attributed to divergent regulatory domains and activation loop conformations [2] [10].

Table 1: Kinase Inhibition Profile of A-674563

TargetAffinity (Kᵢ or IC₅₀)Selectivity vs. AKT1
AKT111 nMReference
PKA16 nM1.5-fold less selective
CDK246 nM4-fold less selective
GSK-3β110 nM10-fold less selective
PKCθ>330 nM>30-fold more selective

Structural Determinants of AKT1 Inhibition and ATP-Competitive Binding

The inhibitory activity of A-674563 against AKT1 is mediated through competitive occupancy of the ATP-binding site. Crystallographic studies of its binding to PKA (which shares 80% homology with AKT1 in the kinase domain) reveal critical interactions:

  • The indazole-pyridine scaffold forms hydrogen bonds with the hinge region residue Glu228
  • The benzeneethanamine moiety occupies a hydrophobic pocket near Leu173
  • The (S)-stereochemistry at the chiral center is essential for optimal orientation within the ATP cleft [7] [9]

Substitution of the indole group (present in the parent compound A-443654) with a phenyl moiety enhances oral bioavailability without compromising AKT1 affinity [4]. Molecular dynamics simulations indicate that A-674563 stabilizes the inactive conformation of AKT1 by preventing phosphorylation loop movement, thereby inhibiting Thr308 phosphorylation by PDK1 [3] [6]. This mechanism is distinct from allosteric inhibitors (e.g., MK-2206), as A-674563 directly competes with ATP irrespective of AKT’s activation state.

Table 2: Key Binding Interactions of A-674563 in AKT1/PKA

Structural MotifInteraction TypeAmino Acid Residue
Indazole-pyridine coreHydrogen bondingGlu228 (hinge region)
3-Methyl groupHydrophobic packingVal104
(S)-α-MethylbenzylamineSteric constraintLeu173
Ether linkerSolvent exposureN/A

Off-Target Effects on CDK2, PKA, and GSK-3β: Mechanistic Implications

A-674563’s multi-kinase activity significantly influences its pharmacological effects:

  • CDK2 inhibition (Ki = 46 nM): Induces G1/S cell cycle arrest in NSCLC cells, evidenced by reduced Rb phosphorylation and cyclin E downregulation. This off-target activity contributes substantially to its superior anti-proliferative effects compared to selective AKT inhibitors [2] [4].
  • PKA inhibition (Ki = 16 nM): Arises from structural similarity between PKA and AKT1 catalytic domains. While potentially contributing to cardiovascular effects (e.g., Purkinje fiber depolarization), it may synergize with AKT1 blockade in disrupting glucose metabolism [6] [9].
  • GSK-3β inhibition (Ki = 110 nM): Enhances stabilization of β-catenin and Sox9, potentially explaining its chondroprotective effects in non-cancer contexts [4] [6].

In NSCLC models, combined AKT1/CDK2 inhibition by A-674563 reduces cell viability (EC₅₀ = 0.4–0.6 µM) more effectively than AKT1-selective agents, as it simultaneously targets proliferative signaling and cell cycle progression [2] [3].

Table 3: Functional Consequences of Off-Target Kinase Inhibition

Off-Target KinaseBiological ConsequenceTherapeutic Implication
CDK2G1/S arrest; Rb hypophosphorylationEnhanced anti-proliferative activity
PKAAltered cAMP signaling; ion channel modulationPotential metabolic/cardiac effects
GSK-3ββ-catenin/Sox9 stabilizationTissue protection (e.g., chondrocytes)

Comparative Efficacy Against Pan-AKT Inhibitors (e.g., MK-2206)

A-674563 demonstrates superior growth-inhibitory effects in NSCLC cells compared to pan-AKT inhibitors like MK-2206:

  • 6-fold higher potency in reducing NSCLC cell survival (mean IC₅₀: 2.1 µM vs. 12.4 µM for MK-2206) [2]
  • Broader suppression of pro-survival pathways via dual AKT1/CDK2 inhibition, versus MK-2206’s exclusive AKT focus
  • Induction of G2/M arrest in sarcoma cells, contrasting with MK-2206’s G1/S blockade [4] [5]

This efficacy divergence stems from fundamental mechanistic differences:

PropertyA-674563MK-2206
AKT isoform specificityAKT1-preferentialPan-AKT (1/2/3)
Primary mechanismATP-competitiveAllosteric
Dominant off-targetCDK2None reported
Cell cycle effectG1/S + G2/M arrestG1/S arrest

Isoform-specific AKT1 inhibition is biologically advantageous in cancers where AKT1 drives tumorigenesis (e.g., 60% of NSCLCs), while AKT2/3 sustain metabolic homeostasis. Pan-inhibition disrupts this balance, potentially limiting therapeutic windows [2] [5] [10]. In xenograft models, A-674563 synergizes with paclitaxel, enhancing tumor regression more effectively than MK-2206-based combinations [6].

Properties

CAS Number

552325-73-2

Product Name

A-674563

IUPAC Name

(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1

InChI Key

BPNUQXPIQBZCMR-IBGZPJMESA-N

SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

A674563; A 674563; A-674563

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N

Isomeric SMILES

CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.